1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one
Overview
Description
1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidin-2-one core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one typically involves multiple steps, including the formation of the piperidin-2-one ring and the introduction of the fluorophenyl and pyridinyl groups. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the fluorophenyl group.
Reductive amination: to attach the pyridinyl group.
Cyclization reactions: to form the piperidin-2-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. This compound may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular processes: Affecting cell growth and proliferation.
Induce signaling pathways: Leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one
- 1-[(2-Bromophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one
- 1-[(2-Methylphenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one
Uniqueness
1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-15-6-4-10-23-18(15)12-22-14-20(26)9-5-11-24(19(20)25)13-16-7-2-3-8-17(16)21/h2-4,6-8,10,22,26H,5,9,11-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBQLNXBAKAHSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC2(CCCN(C2=O)CC3=CC=CC=C3F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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